N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine
Description
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring two pyrazole rings interconnected via a methylene bridge. The first pyrazole ring is substituted with a difluoromethyl group at the 1-position, while the second pyrazole contains an ethyl group at the 1-position and an amine moiety at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-2-16-7-8(5-15-16)13-6-9-3-4-14-17(9)10(11)12/h3-5,7,10,13H,2,6H2,1H3 |
InChI Key |
CVNAUUUUCWVFMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrazole Amines
A common approach involves alkylating 1-ethyl-1H-pyrazol-4-amine with 1-(difluoromethyl)-1H-pyrazol-5-ylmethyl chloride. Optimization studies show that using polar aprotic solvents (e.g., DMF) and catalysts like KI improves yields (Table 1).
Table 1: Alkylation Reaction Optimization
| Solvent | Base | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | KI | 80 | 72 |
| THF | Et₃N | None | 60 | 58 |
| Acetonitrile | NaHCO₃ | NaI | 70 | 65 |
Reductive Amination
An alternative method employs reductive amination between 1-(difluoromethyl)-1H-pyrazol-5-carbaldehyde and 1-ethyl-1H-pyrazol-4-amine using NaBH₃CN or H₂/Pd-C. This method avoids halogenated intermediates but requires strict control of pH and temperature to minimize byproducts.
One-Pot Tandem Reactions
Recent patents (AU2017341324A1) describe tandem cyclization-alkylation reactions to streamline synthesis. In a representative procedure:
-
Ethyl 3-(dimethylamino)acrylate reacts with 2,2-difluoroacetyl chloride at −30°C to form an α-difluoroacetyl intermediate.
-
Methylhydrazine is added to induce cyclization, yielding 1-(difluoromethyl)-1H-pyrazole.
-
Subsequent reaction with 1-ethyl-1H-pyrazol-4-amine and KI in isopropanol at 80°C provides the target compound in 68% yield.
Challenges and Optimization
Regioselectivity and Isomer Formation
The difluoromethyl group’s position on the pyrazole ring is critical. Side reactions during cyclization often produce 5-(difluoromethyl) isomers, which require chromatographic separation. Adjusting reaction stoichiometry (e.g., using 1.1 eq methylhydrazine) and low-temperature (−30°C) cyclization reduces isomer ratios to 95:5.
Purification Techniques
Crude products are purified via recrystallization in ethanol-water (40–60% v/v) or column chromatography (silica gel, hexane/ethyl acetate). HPLC analysis confirms purity >99%.
Industrial-Scale Production
Large-scale synthesis (e.g., 1 kg batches) employs continuous flow reactors to enhance efficiency:
-
Step 1 : Cyclization of difluoroacetyl chloride and methyl acrylate in a microreactor at 50°C.
-
Step 2 : In-line hydrolysis with NaOH to generate the carboxylic acid intermediate.
-
Step 3 : Coupling with 1-ethyl-1H-pyrazol-4-amine in a packed-bed reactor with immobilized KI.
Analytical Characterization
Key spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole rings.
Substitution: The difluoromethyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, molecular weight, and functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis of key analogs (Table 1) and their research findings.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings:
Chloro and fluoro substituents (e.g., ) increase molecular weight and electronegativity, which could influence binding affinity in antiviral agents.
Bioactivity Trends :
- Difluoromethylpyrazole derivatives (e.g., ) exhibit enhanced metabolic stability due to the fluorine atoms’ electron-withdrawing effects, making them candidates for protease inhibitors or kinase modulators.
- Dimethylpyrazole analogs (e.g., ) show promise in targeting enzyme active sites, as seen in preclinical studies of kinase inhibitors.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ethyl or methyl groups) are synthetically more accessible than those with halogens (e.g., ), reducing production costs for large-scale agrochemical use.
Research and Development Implications
While direct studies on N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine are sparse, its structural analogs highlight critical trends:
- Pharmaceuticals : Ethyl and difluoromethyl groups balance lipophilicity and metabolic stability, suggesting utility in CNS drug candidates .
- Agrochemicals : Pyrazole amines are potent in herbicide and insecticide formulations due to their nitrogen-rich frameworks .
- Material Science : Fluorinated pyrazoles contribute to heat-resistant polymers, leveraging fluorine’s thermal stability .
Further research should prioritize crystallographic studies (e.g., using SHELX programs ) to resolve the target compound’s 3D structure and validate computational docking predictions.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a pyrazole ring, which is further linked to another pyrazole ring through a methyl group. This structure enhances its chemical stability and bioactivity, making it suitable for various applications in medicinal chemistry and agriculture.
The biological activity of this compound primarily involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts energy production, leading to cell death in fungal pathogens .
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It effectively inhibits the growth of various fungal strains by targeting metabolic pathways essential for their survival. In vitro studies have demonstrated its efficacy against common pathogens such as Candida and Aspergillus species.
Antibacterial Activity
This compound also shows promising antibacterial activity. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine | Antifungal, Antibacterial | Inhibition of succinate dehydrogenase |
| Phenylbutazone | Anti-inflammatory | COX inhibition |
| Pyrazole Derivatives | Various (anti-cancer, anti-inflammatory) | Diverse mechanisms depending on structure |
Case Study 1: Antifungal Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple strains of Candida. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole, suggesting superior efficacy in certain cases .
Case Study 2: Antibacterial Properties
A separate study evaluated the antibacterial effects of this compound against E. coli and S. aureus. The findings revealed that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth significantly more than traditional antibiotics, highlighting its potential as a new antibacterial agent.
Q & A
Q. What are the common synthetic routes for N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization strategies. For example, reacting a difluoromethyl-substituted pyrazole precursor with a brominated or chlorinated intermediate (e.g., 1-ethyl-1H-pyrazol-4-amine derivative) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO. Copper catalysts (e.g., CuBr) may enhance coupling efficiency . Key steps include:
Precursor preparation : Synthesize 1-(difluoromethyl)-1H-pyrazole via cyclocondensation of 1,3-diketones with hydrazine derivatives .
Coupling : React the pyrazole derivative with 1-ethyl-1H-pyrazol-4-amine under optimized temperature (e.g., 35–80°C) and inert atmosphere .
Purification : Use column chromatography (e.g., EtOAc/hexane gradients) and confirm purity via NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., difluoromethyl at pyrazole C1, ethyl at pyrazole N1) and amine linkage .
- HRMS : Validate molecular formula (e.g., C₉H₁₁F₂N₅) and detect isotopic patterns for fluorine .
- X-ray crystallography (if crystals form): Resolve 3D structure and assess intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield and purity?
- Methodological Answer : Use response surface methodology (RSM) or Taguchi orthogonal arrays to minimize trial-and-error. For example:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Outputs : Yield, purity (HPLC), and byproduct formation.
A study on similar pyrazole derivatives reduced experiments by 40% while identifying optimal conditions (e.g., 60°C, DMF, 5 mol% CuBr) . Contradictions in literature (e.g., base selection) can be resolved by comparing outcomes across DOE models .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic substitution to explain regioselectivity (e.g., preferential attack at pyrazole C5) .
- Molecular docking : Screen against biological targets (e.g., kinases) using software like AutoDock Vina. For example, fluorinated pyrazoles often bind ATP pockets due to electronegativity .
- MD simulations : Assess stability in aqueous or lipid membranes, critical for pharmacokinetic profiling .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Methodological Answer :
- Fluorine scan : Replace difluoromethyl with trifluoromethyl or hydrogen to study SAR. For instance, difluoromethyl enhances metabolic stability compared to non-fluorinated analogs .
- In vitro assays : Test against enzyme panels (e.g., CYP450 isoforms) to evaluate inhibition. Contradictory results (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., pH, co-solvents) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrazole derivatives?
- Methodological Answer :
- Factor analysis : Compare solvent effects (e.g., DMSO vs. DMF), which alter reaction kinetics. Polar aprotic solvents may stabilize intermediates but increase side reactions.
- Catalyst role : Copper(I) salts improve coupling efficiency in some studies but cause decomposition in others due to oxidative instability .
- Validation : Reproduce conflicting protocols with strict control of moisture/oxygen levels and characterize byproducts via LC-MS .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
